Product packaging for Dilithium N-acetyl-L-glutamate(Cat. No.:CAS No. 32093-27-9)

Dilithium N-acetyl-L-glutamate

Cat. No.: B12713331
CAS No.: 32093-27-9
M. Wt: 201.1 g/mol
InChI Key: DHNAHXJWGNCUGP-XRIGFGBMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dilithium N-acetyl-L-glutamate (CAS 32093-27-9) is a chemically stable, dilithium salt form of N-acetyl-L-glutamate (NAG) with the molecular formula C7H9Li2NO5 and a molecular weight of 201.032 g/mol . In biochemical research, N-acetyl-L-glutamate is recognized as an essential metabolic intermediate and a potent allosteric activator of the enzyme carbamoyl phosphate synthetase I (CPS1) . This activation is a critical and rate-limiting step in the urea cycle, the primary metabolic pathway for the detoxification and excretion of ammonia in mammals . Consequently, this compound is a vital tool for scientists studying hyperammonemia, inborn errors of metabolism, and hepatic function . Research indicates that the N-acetyl-L-glutamate precursor plays a distinct role in the brain, where its regional distribution suggests a potential function in neuromodulation, possibly related to the metabolism of the neuropeptide N-acetylaspartylglutamate (NAAG) . Furthermore, studies on related acetylated amino acids suggest potential research applications in investigating mitochondrial dysfunction and neuronal communication . The dilithium salt formulation is designed to offer enhanced solubility and stability for experimental use in cell culture media and other aqueous-based assay systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Li2NO5 B12713331 Dilithium N-acetyl-L-glutamate CAS No. 32093-27-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32093-27-9

Molecular Formula

C7H9Li2NO5

Molecular Weight

201.1 g/mol

IUPAC Name

dilithium;(2S)-2-acetamidopentanedioate

InChI

InChI=1S/C7H11NO5.2Li/c1-4(9)8-5(7(12)13)2-3-6(10)11;;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/t5-;;/m0../s1

InChI Key

DHNAHXJWGNCUGP-XRIGFGBMSA-L

Isomeric SMILES

[Li+].[Li+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-]

Canonical SMILES

[Li+].[Li+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Acetyl L Glutamate and Its Salt Forms

Strategies for L-Glutamate N-Acetylation

The synthesis of N-Acetyl-L-Glutamate (NAG) is approached through two primary routes: traditional chemical synthesis and biocatalytic enzymatic pathways. Each strategy offers distinct advantages and is selected based on the desired scale, purity requirements, and research context.

Chemical N-acetylation of L-glutamic acid is a direct and widely documented method for producing N-Acetyl-L-Glutamate. The most common approach involves the reaction of L-glutamic acid with an acetylating agent, typically acetic anhydride, in a suitable solvent system.

One established method involves a two-step process. First, L-glutamic acid is treated with a base, such as sodium hydroxide (B78521) (caustic soda), in water to form the more reactive disodium (B8443419) L-glutamate salt. This intermediate is then reacted with acetic anhydride, often in a solvent like methanol, at elevated temperatures (60–110°C). acs.orggoogle.com Following the reaction, the mixture is cooled and acidified (e.g., with HCl) to precipitate the N-acetyl-L-glutamic acid product, which can then be isolated by filtration and drying. acs.orggoogle.com This method is noted for its simple steps and high potential yield. acs.orggoogle.com Refinements to this process focus on optimizing the molar ratios of reactants, reaction time, and temperature to maximize conversion and minimize by-products. acs.org For instance, a patent describes achieving yields of over 80% with product purity exceeding 95%. google.com

Alternative procedures involve the direct acetylation of the amino acid in an aqueous solution, where the pH is carefully controlled between 9 and 14 by the addition of an alkali metal hydroxide. google.com This approach is common for the synthesis of various N-acyl amino acids. google.com

Table 1: Comparison of Chemical Synthesis Parameters for N-Acetyl-L-Glutamate
ParameterMethod 1 (Two-Step) acs.orggoogle.comMethod 2 (Direct Acetylation) google.com
Starting MaterialL-Glutamic AcidAcidic Amino Acid (e.g., L-Glutamic Acid)
Acetylating AgentAcetic AnhydrideFatty Acyl Chloride (e.g., Acetyl Chloride)
Key IntermediateDisodium L-glutamateNone (Direct reaction)
SolventWater, MethanolWater
Temperature30-60°C (Salt formation), 60-110°C (Acetylation)15-30°C
pH ControlAcidification to pH ~3 for precipitationMaintained at 9-14 with alkali hydroxide
Reported Yield~80-83%Typically >70%

In biological systems and research environments, N-Acetyl-L-Glutamate is synthesized via a highly specific enzymatic reaction. The key enzyme responsible is N-acetylglutamate synthase (NAGS), which catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of L-glutamate. google.comscholaris.camdpi.comrsc.orgnih.gov This reaction is a fundamental step in arginine biosynthesis in microbes and plants and in the urea (B33335) cycle in mammals. google.comnih.gov

The reaction catalyzed by NAGS is as follows: Acetyl-CoA + L-Glutamate → N-Acetyl-L-Glutamate + CoA scholaris.ca

Structural and mechanistic studies, particularly on NAGS from Neisseria gonorrhoeae, suggest that the enzyme employs a direct-attack, one-step mechanism. scholaris.ca In this proposed pathway, the α-amino nitrogen of glutamate (B1630785) directly attacks the carbonyl carbon of the acetyl group in acetyl-CoA. scholaris.ca This is facilitated by a general base within the enzyme's active site that deprotonates the amino group, enhancing its nucleophilicity. google.com

Research has revealed a high degree of substrate specificity for NAGS. Mammalian NAGS almost exclusively acetylates L-glutamate. google.com Other amino acids and glutamate analogues show minimal activity. For example, studies with purified rat liver NAGS showed that L-glutamine and glycine (B1666218) served as acyl acceptors at rates of only 5.0% and 2.7%, respectively, compared to L-glutamate. koreascience.kr Similarly, only propionyl-CoA could substitute for acetyl-CoA as an acyl donor, and at a much lower efficiency. koreascience.kr This high specificity ensures the precise production of NAG for its specific metabolic roles.

Table 2: Substrate Specificity of Purified Rat Liver N-Acetylglutamate Synthase (NAGS) koreascience.kr
Substrate TestedConcentration (mM)Relative Activity (%)
Acyl Acceptors (compared to L-Glutamate)
L-Glutamate1.0100
L-Glutamine1.05.0
Glycine1.02.7
DL-α-Aminoadipate1.05.2
Acyl Donors (compared to Acetyl-CoA)
Acetyl-CoA0.5100
Propionyl-CoA0.54.3

Formation of Dilithium (B8592608) Salt: Academic Considerations

The formation of a dilithium salt of N-acetyl-L-glutamic acid involves the deprotonation of both of its carboxylic acid groups. This transformation is of academic interest as it modifies the physicochemical properties of the parent compound, such as solubility, stability, and crystal structure, which are influenced by the choice of counterion.

The synthesis of a dilithium salt of a dicarboxylic acid like N-acetyl-L-glutamic acid is typically achieved by reacting the acid with a stoichiometric amount of a lithium base. A common and straightforward method involves the reaction of N-acetyl-L-glutamic acid with two equivalents of lithium hydroxide (LiOH) in an aqueous solution. nih.govgoogle.comnih.gov The reaction mixture would be stirred until the acid is fully dissolved and neutralized.

Isolation of the resulting salt to achieve high purity and yield requires careful control of conditions. Common isolation techniques include:

Evaporation/Freeze-Drying: The solvent (water) can be removed under reduced pressure to yield the solid salt. google.com Freeze-drying (lyophilization) is a gentle alternative that can produce a fine, amorphous powder.

Precipitation/Crystallization: The salt can be precipitated by adding a water-miscible organic solvent in which the salt is insoluble (an antisolvent), such as ethanol (B145695) or acetone. nih.gov Subsequent filtration and drying yield the purified solid.

Control of Impurities: A key challenge in the synthesis of N-acyl amino acid salts is preventing the hydrolysis of the starting materials or products. For instance, in the synthesis of carglumic acid lithium salt, the use of lithium hydroxide was found to suppress the undesirable side reaction of L-glutamic acid cyclizing to L-pyroglutamic acid. britannica.com This suggests that the choice of base can be critical for process purity. Optimizing reaction temperature, pH, and addition rates are crucial steps to minimize side reactions and maximize the yield of the desired salt. fctemis.org

The choice of counterion (e.g., lithium vs. sodium or potassium) has a significant effect on the physicochemical properties of the resulting salt. These effects stem from the intrinsic properties of the cation, such as ionic radius, charge density, and electronegativity. nih.govorientjchem.org

Solubility and Covalency: Lithium salts often exhibit different solubility profiles compared to their sodium or potassium counterparts. Due to the small ionic radius and high charge density of the Li⁺ ion, it can form bonds with a higher degree of covalent character. nih.gov This can lead to the formation of ion-paired complexes that are more soluble in less polar or organic solvents, whereas sodium salts tend to be more ionic and may be less soluble in such media. google.comnih.gov Conversely, in aqueous solutions, the hydration free energy of sodium salts of amino acids has been computationally shown to be higher than that of lithium or potassium salts, suggesting stronger interactions with water. nii.ac.jp

Electronic and Structural Effects: The counterion can influence the electron distribution within the organic molecule. In a study of mandelic acid salts, alkali metals were shown to perturb the electron charge distribution in the aromatic ring. researchgate.net For Dilithium N-acetyl-L-glutamate, the two Li⁺ ions would interact with the two carboxylate groups, influencing the conformation and hydrogen bonding network of the molecule, which differs significantly from the structure of the free acid. fctemis.org

These considerations are critical in pharmaceutical and material science for tuning the properties of a compound for a specific application, highlighting the importance of academic investigations into salt formation and counterion selection.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including Dilithium (B8592608) N-acetyl-L-glutamate. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Studies of N-Acetylated Amino Acid Compounds

Proton (¹H) NMR spectroscopy is instrumental in determining the molecular structure of N-acetylated amino acids by revealing the presence and location of protons within the molecule. wikipedia.org The chemical shifts observed in a ¹H NMR spectrum correspond to the electronic environment of the protons, allowing for the identification of different functional groups. wikipedia.org

In N-acetylated amino acids, the proton signals of the acetyl group's methyl protons often overlap with other signals, which can be influenced by pH. For instance, in N-acetyl-L-aspartate, the methyl proton signal can overlap with that of acetate (B1210297) at a pH of 4.7. nih.gov The chemical shifts of the methyl protons in N-acetyl-L-aspartate and N-acetyl-L-aspartyl-L-glutamate show only slight changes with varying pH. nih.gov For N-acetyl-L-glutamate, significant ¹³C label accumulation can be observed in the glutamate (B1630785) and glutamine portions of the molecule when using ¹³C-labeled substrates, which is detectable via ¹H-[¹³C] NMR spectra. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for N-Acetylated Amino Acids

CompoundFunctional GroupChemical Shift (ppm)
N-Acetyl-L-phenylalanineAcetyl CH₃1.77
α-CH4.40
β-CH₂2.83, 3.03
N-Acetyl-L-proline methyl esterAcetyl CH₃1.97
α-CH4.25

Data sourced from studies on N-acetylated amino acids. rsc.org

Carbon-13 (¹³C) NMR Applications in Molecular Structure Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. wikipedia.org Each unique carbon atom in a molecule produces a distinct signal, with its chemical shift indicating its functional group and bonding environment. wikipedia.org In N-acetylglutamic acid, the carbonyl carbons of the acetyl and carboxyl groups are particularly distinct. wikipedia.org

The metabolism of L-glutamine, which is structurally related to N-acetyl-L-glutamate, can be traced using ¹³C NMR analysis, revealing pathways such as the gamma-glutamyl cycle. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for N-Acetyl-L-glutamate and Related Structures

AtomChemical Shift (ppm)
Carbonyl (C=O)173.2, 169.2
Alpha-Carbon (α-C)53.5
Beta-Carbon (β-C)36.8
Gamma-Carbon (γ-C)Not specified
Acetyl Carbon (CH₃)22.3

Note: The chemical shifts are based on data for N-Acetyl-L-phenylalanine and are representative of similar N-acetylated amino acids. rsc.org

Lithium-7 (⁷Li) NMR Spectroscopy in Investigating Lithium Coordination Environments

Lithium-7 (⁷Li) NMR spectroscopy is a powerful tool for investigating the local environment of lithium ions in coordination compounds. mst.eduhuji.ac.il The chemical shift and signal width in ⁷Li NMR spectra are sensitive to the coordination number and the nature of the atoms bonded to the lithium ion. mst.eduunt.edu While ⁷Li is highly sensitive, it has a higher quadrupolar moment which can lead to broader signals compared to ⁶Li. huji.ac.il However, for small and symmetrical aqueous lithium ions, this broadening is not significant. huji.ac.il

In solid-state MAS NMR studies of lithium compounds, the ⁷Li chemical shifts can vary with changes in the lithium coordination environment. mst.eduunt.edu For instance, in lithium phosphate (B84403) glasses, an increase in the ⁶Li NMR chemical shift correlates with increased cross-linking of the phosphate network by O-Li-O bridges. mst.eduunt.edu DFT calculations combined with molecular dynamics simulations have been used to analyze the coordination and mobility of Li ions, showing that thermal vibrations and local motion of atoms can significantly affect the observed ⁷Li NMR parameters. nih.gov

Vibrational Spectroscopy for Conformational and Bonding Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For N-acetylated amino acids, characteristic IR bands include those for the amide group and the carboxyl group. For example, in Nγ-acetyl-L-2,4-diaminobutyric acid, the amide II stretching of C–N and planar bending of N-H are found in the 1480 to 1580 cm⁻¹ range. mdpi.com The asymmetric and symmetric stretching of the carboxyl group also give rise to distinct peaks. mdpi.com

Table 3: Key FTIR Absorption Bands for N-acetyl-L-glutamate and Related Compounds

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
N-H (Amide)~3280Stretching
C=O (Amide I)~1650Stretching
N-H (Amide II)1537Bending
C=O (Carboxylate)1588Asymmetric Stretching
C-O (Carboxylate)1411Symmetric Stretching

Data compiled from studies on N-acetylated amino acids and L-glutamic acid. mdpi.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of L-glutamic acid and its salts have been studied extensively, with characteristic bands assigned to various vibrational modes. researchgate.netresearchgate.net For instance, the C-C stretching vibrations of the α-helix backbone can be observed. researchgate.net

In the solid state, Raman spectroscopy can be used to differentiate between different polymorphic forms of amino acids, as seen with L-glutamic acid. researchgate.net The Raman spectra of N-acetylated amino acids show strong bands for the amide I, III, and IV modes, while other characteristic amide bands may be less defined. science.gov

Table 4: Prominent Raman Shifts for L-Glutamic Acid and Related Structures

Wavenumber (cm⁻¹)Assignment
1538Symmetric bending of the amino group δ(NH₃⁺)
1419Symmetric stretching νs(COO–)
938C-C stretching vibration of the α-helix backbone
858, 874, 921C-C vibrations in the hydroxyproline (B1673980) ring (for comparison)

Data based on studies of L-glutamic acid and Nγ-acetyl-L-2,4-diaminobutyric acid. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the analysis of Dilithium N-acetyl-L-glutamate, offering high sensitivity and specificity for determining its molecular weight and elucidating its structure through fragmentation analysis. nih.gov

Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within biological systems. nih.gov By replacing atoms such as carbon (¹²C) or nitrogen (¹⁴N) with their heavier, non-radioactive isotopes (e.g., ¹³C or ¹⁵N), researchers can follow the journey of these labeled compounds through various metabolic pathways using mass spectrometry. pnas.org

In studies involving N-acetyl-L-glutamate, stable isotope tracers are employed to investigate its role in cellular metabolism, particularly in pathways like the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. mdpi.com For instance, by incubating cells with [U-¹³C]-glucose, researchers can monitor the incorporation of the ¹³C label into N-acetyl-glutamic acid and other related metabolites. mdpi.com A decrease in the ¹³C enrichment of TCA cycle intermediates, alongside changes in labeled N-acetyl-glutamic acid, can indicate significant shifts in cellular energy metabolism. mdpi.com

Mass spectrometry is sensitive enough to detect the mass shift caused by the incorporated isotopes, allowing for the differentiation and quantification of various isotopologues (molecules that differ only in their isotopic composition). nih.gov This approach provides detailed information on pathway activity and metabolic flux, revealing how the carbon backbone of N-acetyl-L-glutamate is derived from different nutrient sources under various physiological or pathological conditions. pnas.orgresearchgate.net

Table 1: Illustrative Metabolic Tracing Data for N-acetyl-L-glutamate Pathway

Labeled PrecursorKey Metabolite AnalyzedObserved Isotopic Labeling PatternMetabolic Pathway Implication
[U-¹³C]-GlucoseN-acetyl-L-glutamate¹³C atoms incorporated into the glutamate backboneIndicates synthesis from glucose via the TCA cycle. mdpi.com
¹³C₅-GlutamineCitrate (B86180)Increase in m+5 citrate isotopologueDemonstrates reductive carboxylation of glutamine-derived α-ketoglutarate. researchgate.net
[1,2-¹³C]-acetyl-CoAGlutamate¹³C located at positions 4 and 5Traces the entry of acetyl-CoA into the first turn of the TCA cycle. nih.gov

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecule and its fragments. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion with an accuracy of a few parts per million (ppm). nih.gov

This precision allows for the determination of the elemental formula of the N-acetyl-L-glutamate anion. For example, it can easily distinguish between near-isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov The accurate mass of the N-acetyl-L-glutamate anion ([M-H]⁻) is 188.05645 g/mol . HRMS can measure this value with high fidelity, confirming the compound's identity.

Furthermore, HRMS is critical in fragmentation analysis (tandem MS or MS/MS). After the precursor ion is isolated, it is fragmented, and the exact masses of the resulting product ions are measured. This provides detailed structural information. A potential challenge in the MS analysis of glutamine and glutamic acid derivatives is the in-source cyclization to form pyroglutamic acid, which can be an analytical artifact. nih.govresearchgate.net HRMS, combined with appropriate chromatographic separation, helps to distinguish between the naturally occurring compound and any artifacts generated during analysis. nih.gov

Table 2: Theoretical Exact Masses of N-acetyl-L-glutamate Species

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
N-acetyl-L-glutamic acid [M]C₇H₁₁NO₅189.06372
Deprotonated Anion [M-H]⁻C₇H₁₀NO₅⁻188.05645
Lithiated Adduct [M-2H+Li]⁻C₇H₉LiNO₅⁻192.06226
Protonated Cation [M+H]⁺C₇H₁₂NO₅⁺190.07099
Lithiated Cation [M+Li]⁺C₇H₁₁LiNO₅⁺196.07408

Crystallographic Analysis and Solid State Structure

X-ray Diffraction Studies of N-Acetyl-L-Glutamate and Related Salts

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for Dilithium (B8592608) N-acetyl-L-glutamate is not publicly available, analysis of the parent molecule, N-acetyl-L-glutamic acid, and related salts provides a foundation for understanding its likely solid-state structure.

For N-acetyl-L-glutamic acid, crystallographic studies have been reported, with an entry in the Cambridge Structural Database (CSD). Such studies provide precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of the N-acetyl-L-glutamate anion.

Studies on related amino acid salts and their coordination with alkali metals like lithium offer further comparative insights. The principles of X-ray diffraction rely on Bragg's Law to interpret the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal, allowing for the reconstruction of the crystal lattice.

Insights into Molecular Conformation and Intermolecular Interactions from Crystal Structures

The molecular conformation of the N-acetyl-L-glutamate anion is determined by the spatial arrangement of its atoms. In the absence of a specific crystal structure for the dilithium salt, the conformation can be inferred from studies of N-acetyl-L-glutamic acid and computational modeling. The key conformational features include the torsion angles of the glutamate (B1630785) backbone and the orientation of the N-acetyl group.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. For Dilithium N-acetyl-L-glutamate, these interactions would primarily consist of:

Ionic Interactions: Strong electrostatic attractions between the negatively charged carboxylate groups of the N-acetyl-L-glutamate dianion and the two positively charged lithium cations.

Hydrogen Bonding: The N-H group of the amide and potentially any coordinated water molecules can act as hydrogen bond donors, while the oxygen atoms of the carboxylate and amide carbonyl groups can act as acceptors.

The interplay of these interactions governs the supramolecular assembly and the final crystal packing.

Analysis of Coordination Environment within this compound Crystal Lattices

Although the precise coordination environment of the lithium ions in this compound has not been experimentally determined, general principles of lithium coordination chemistry with carboxylate ligands allow for a predictive analysis. Lithium ions are small and have a high charge density, typically exhibiting coordination numbers ranging from four to six.

The table below summarizes the expected coordination environment based on analogous structures.

Interacting SpeciesPotential Coordination ModesExpected Coordination Number for Li⁺
N-acetyl-L-glutamate (dianion)Carboxylate oxygen atoms4 to 6
Lithium ions (Li⁺)Coordination to carboxylate and potentially amide carbonylN/A

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

Hydrogen bonding plays a critical role in the solid-state structures of amino acids and their derivatives, directing the formation of specific and predictable packing motifs. In the hypothetical crystal structure of this compound, the primary hydrogen bond donor is the amide N-H group. The acceptors are the oxygen atoms of the carboxylate groups and the amide carbonyl group.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations on Molecular Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods are used to predict geometry, reactivity, and various spectroscopic properties. For Dilithium (B8592608) N-acetyl-L-glutamate, QM calculations focus on the N-acetyl-L-glutamate dianion, as the lithium ions are typically modeled as simple counter-ions in solution.

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for a range of molecular systems.

DFT simulations have been successfully applied to N-acetyl-L-glutamate (NAG) to determine its energy-minimized structure and vibrational spectra. Such studies typically employ functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set, such as 6-311++G(d,p) or cc-pVDZ, is crucial for obtaining accurate results.

For the N-acetyl-L-glutamate molecule, DFT can be used to calculate a variety of electronic properties that govern its reactivity and interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other properties, such as ionization potential, electron affinity, and molecular electrostatic potential, can also be derived to predict how the molecule will interact with other species, including biological receptors.

Calculated PropertySignificanceTypical DFT Functional
Optimized Molecular GeometryProvides the most stable 3D structure, including bond lengths and angles.B3LYP, M06-2X
HOMO-LUMO EnergiesDetermine the molecule's electronic excitability and reactivity.B3LYP
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict sites for electrophilic and nucleophilic attack.B3LYP
Vibrational FrequenciesPredicts infrared and Raman spectra, allowing for comparison with experimental data.B3LYP

Ab Initio Methods for Electronic Structure Investigations

Ab initio (Latin for "from the beginning") methods are a class of QM calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be more computationally intensive than DFT but are valuable for their systematic and rigorous approach.

For molecules like N-acetyl-L-glutamate, ab initio calculations can provide a detailed analysis of the full conformational space. Studies on related N-acetylated amino acid amides have used RHF/3-21G and RHF/6-31G(d) levels of theory to locate dozens of stable conformers on the potential energy surface. These calculations are critical for understanding the molecule's intrinsic flexibility. Furthermore, ab initio methods can be used to re-evaluate energies obtained from DFT calculations, providing a higher level of accuracy for thermodynamic data. This is particularly important for determining the relative stabilities of different conformers and estimating gas-phase distributions at a given temperature.

Molecular Dynamics (MD) Simulations of Dilithium N-acetyl-L-glutamate in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with solvent molecules.

For this compound, MD simulations would typically be performed in a simulated aqueous environment to mimic physiological conditions. The simulation would track the trajectory of the N-acetyl-L-glutamate dianion, the two lithium cations, and thousands of surrounding water molecules. Such simulations, often spanning nanoseconds to microseconds, can reveal:

Solvation Structure: How water molecules arrange themselves around the charged carboxylate groups, the polar amide group, and the nonpolar parts of the molecule.

Ion Pairing: The dynamics of the interaction between the lithium ions and the carboxylate groups of the N-acetyl-L-glutamate anion.

Conformational Dynamics: How the molecule flexes and changes shape in solution, providing insight into the range of conformations accessible at physiological temperatures.

While direct MD studies on this compound are not extensively published, the methodology has been applied to closely related systems, such as poly-L-glutamic acid and glutamate (B1630785) transporters, demonstrating its power to reveal dynamic fluctuations and large-scale conformational changes.

In Silico Modeling of Ligand-Receptor Interactions and Enzymatic Mechanisms

In silico modeling encompasses a variety of computational techniques used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme. These methods are crucial for understanding the basis of molecular recognition and for drug discovery.

The enzymatic mechanism of N-acetyl-L-glutamate synthesis by the enzyme N-acetylglutamate synthase (NAGS) has been investigated using combined quantum and molecular mechanics (QM/MM) methods. These hybrid approaches treat the active site of the enzyme with high-level QM accuracy while the rest of the protein is modeled using more efficient MM methods. This allows for the simulation of the chemical reaction itself, providing insights into the structure of the active site and the formation of reaction intermediates.

Binding Site Analysis of N-Acetyl-L-Glutamate with Enzymes

A primary biological role of N-acetyl-L-glutamate (NAG) is to act as an essential allosteric activator for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first enzyme of the urea (B33335) cycle. Computational methods have been instrumental in identifying and characterizing the binding site of NAG on this enzyme.

Using techniques like automated cavity searching and flexible docking on the crystal structure of human CPSI, researchers have pinpointed the allosteric binding site. The analysis revealed a distinct pocket where an extended conformation of the NAG molecule can be tightly accommodated. The binding is stabilized by a network of specific interactions:

Hydrogen Bonds: The α-carboxylate and acetamido groups of NAG form crucial hydrogen bonds with residues within the pocket.

Hydrophobic Interactions: The terminal methyl group of the acetyl substituent is surrounded by hydrophobic residues.

Electrostatic Interactions: The δ-carboxylate group is positioned at the entrance of the pocket.

Mutagenesis studies, guided by these computational models, have confirmed the importance of these interacting residues for NAG affinity.

Key Interactions in the NAG Binding Site of CPSI
NAG MoietyType of InteractionDescription
δ-CarboxylateElectrostaticPositioned at the entry of the binding pocket.
α-CarboxylateHydrogen BondingTightly hydrogen-bonded to pocket residues.
Acetamido GroupHydrogen BondingForms tight hydrogen bonds within the pocket.
Acetyl Methyl GroupHydrophobicSurrounded by nonpolar residues.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. By understanding which conformations are most stable, one can gain insight into a molecule's physical properties and biological activity. Computational methods are essential for exploring the vast conformational space of flexible molecules like N-acetyl-L-glutamate.

A theoretical study on a derivative, N-acetyl-L-glutamate-N-methylamide, revealed the existence of 21 different stable conformations using DFT calculations. For more complex systems, MD simulations are used to generate a large number of conformations, which can then be analyzed to construct a conformational energy landscape. This landscape is a map that shows the potential energy of the molecule as a function of its structural parameters (e.g., dihedral angles).

The low-energy regions, or basins, on this landscape correspond to the most stable and frequently adopted conformations. Techniques such as principal component analysis (PCA) can be applied to the MD trajectory data to identify the most significant collective motions and simplify the high-dimensional landscape into a more understandable representation. This approach allows for the identification of distinct conformational classes and the energy barriers that separate them, providing a comprehensive picture of the molecule's structural dynamics.

Metabolic Pathways and Regulation

Urea (B33335) Cycle Regulation and Ammonia (B1221849) Detoxification Mechanisms in Model Systems

In vertebrates, the N-acetyl-L-glutamate component of Dilithium (B8592608) N-acetyl-L-glutamate is a critical regulator of the urea cycle, the primary pathway for detoxifying ammonia by converting it to urea for excretion. mdpi.comwikipedia.org NAG functions as an indispensable allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle. nih.govnih.govnih.govresearchgate.net CPSI is inactive in the absence of NAG. wikipedia.org The activation of CPSI by NAG initiates the condensation of ammonia and bicarbonate to form carbamoyl phosphate, committing nitrogen to the urea cycle. wikipedia.org

The concentration of NAG itself is a key regulatory point. It is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). wikipedia.orgwikipedia.org The activity of NAGS in mammals is, in turn, allosterically activated by arginine. nih.govwikipedia.org This creates a sensitive feed-forward regulatory loop; an influx of amino acids from a protein-rich diet leads to increased levels of both glutamate (a substrate for NAGS) and arginine (an activator of NAGS). This elevates the synthesis of NAG, which then activates CPSI, thereby increasing the capacity of the urea cycle to handle the excess nitrogen and prevent toxic ammonia accumulation. nih.gov This robust system is crucial for protecting the central nervous system from the neurotoxic effects of hyperammonemia. nih.gov

In contrast to its role in vertebrates, the regulatory function of NAG in microorganisms is part of a different pathway. In bacteria and plants, NAGS is typically inhibited by arginine, representing a classic feedback inhibition mechanism for the arginine biosynthesis pathway. nih.govnih.govnih.govcore.ac.uk

Intermediary Role in Nitrogen Metabolism

Therefore, high levels of glutamate indicate a surplus of amino groups derived from amino acid catabolism. Concurrently, elevated arginine levels signal that protein breakdown is occurring or that dietary intake is high. By activating NAGS, arginine ensures that the rate of NAG production is coupled to the availability of excess amino acids. nih.gov This positions NAG as a sensor molecule; its increased concentration is a direct signal to the urea cycle, via CPSI activation, to upregulate the detoxification and excretion of excess nitrogen as urea. wikipedia.org This mechanism allows for efficient management of nitrogenous waste, preventing the toxic buildup of ammonia.

Biosynthetic Precursor Functions within Defined Biochemical Pathways

While N-acetyl-L-glutamate is primarily a regulatory molecule in vertebrates, it serves as a direct biosynthetic precursor in prokaryotes, fungi, and plants. nih.govwikipedia.orgresearchgate.net In these organisms, NAG is the first committed intermediate in the de novo biosynthesis of arginine. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net The synthesis of NAG is the initial step in a linear or cyclic pathway that ultimately yields arginine. wikipedia.orgresearchgate.net

The acetylation of the α-amino group of glutamate to form NAG is a critical step that prevents the spontaneous cyclization of downstream intermediates, thereby separating the arginine biosynthetic pathway from that of proline, which also uses glutamate as a precursor. mdpi.com Following its formation, NAG is phosphorylated by N-acetylglutamate kinase (NAGK), the next step in the arginine synthesis pathway. wikipedia.org This role as a direct substrate highlights a significant evolutionary shift in the function of NAG, from a building block for an essential amino acid in microorganisms to a critical allosteric regulator in mammals. nih.govnih.gov

Comparative Role of N-acetyl-L-glutamate (NAG)
Organism GroupPrimary Role of NAGKey EnzymeRegulation by ArginineMetabolic Pathway
Vertebrates (Mammals)Allosteric ActivatorCarbamoyl Phosphate Synthetase I (CPSI)Activates NAGS (Feed-forward activation)Urea Cycle
Prokaryotes & PlantsBiosynthetic IntermediateN-acetylglutamate kinase (NAGK)Inhibits NAGS (Feedback inhibition)Arginine Biosynthesis

Allosteric Regulation Mechanisms in Enzyme Systems

The primary role of N-acetyl-L-glutamate in vertebrate metabolism is defined by its function as an allosteric regulator. Allosteric regulation involves the binding of a molecule to an enzyme at a site other than the active site, inducing a conformational change that alters the enzyme's activity. NAG is the essential allosteric activator for CPSI, the enzyme that controls the entry of ammonia into the urea cycle. wikipedia.orgnih.gov

Research has identified the binding site for NAG on the CPSI enzyme, confirming it is physically distinct from the catalytic sites. nih.govnih.gov The binding of NAG to this allosteric site induces a conformational change in the CPSI protein, which is necessary for its catalytic activity. nih.govuzh.ch Without NAG, CPSI remains in an inactive state, effectively halting the urea cycle. wikipedia.org

Furthermore, the synthesis of NAG is itself subject to allosteric control. The enzyme N-acetylglutamate synthase (NAGS), which produces NAG, is allosterically activated by arginine in mammals. nih.gov This creates a hierarchical regulatory system: arginine levels regulate the production of the allosteric activator (NAG), which in turn regulates the activity of the rate-limiting enzyme of the urea cycle (CPSI). This double positive feedback loop allows for a rapid and robust response to changes in nitrogen load, ensuring efficient ammonia detoxification. nih.gov

Key Molecules in NAG-Mediated Regulation of the Urea Cycle
MoleculeClassRoleInteraction
N-acetyl-L-glutamate (NAG)Allosteric EffectorActivates CPSIBinds to allosteric site on CPSI
Carbamoyl Phosphate Synthetase I (CPSI)EnzymeCatalyzes the first step of the urea cycleActivity is dependent on NAG binding
ArginineAmino Acid / Allosteric EffectorActivates NAGSBinds to allosteric site on NAGS
N-acetylglutamate synthase (NAGS)EnzymeSynthesizes NAGActivity is increased by Arginine
AmmoniaSubstrateToxic nitrogenous wasteSubstrate for CPSI

Analytical Quantification Methods in Research Contexts

High-Performance Liquid Chromatography (HPLC) based Assays for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of N-acetyl-L-glutamate in biological matrices. nih.gov This method offers high specificity and sensitivity, allowing for the accurate measurement of NAG even in complex samples like tissue extracts. nih.gov A typical HPLC-based approach involves the initial separation of NAG from interfering substances, followed by its detection and quantification. nih.gov

One established HPLC method involves the deacylation of NAG to glutamate (B1630785), which is then derivatized and quantified. This indirect measurement is highly specific and sensitive, with a detection limit in the picomole range, making it suitable for small samples such as needle biopsies of the liver. nih.gov More direct methods using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed for the analysis of related N-acetylated amino acids, offering rapid and sensitive quantification. nih.gov

A critical step in the quantification of N-acetyl-L-glutamate is its separation from structurally similar and more abundant compounds, particularly L-glutamate. nih.gov Ion-exchange chromatography (IEC) is frequently employed for this purpose. nih.goveuropa.eu In this technique, charged molecules are separated based on their affinity to a charged stationary phase.

In the analysis of NAG from tissue extracts, samples are first treated with an acid like perchloric acid to precipitate proteins. The supernatant containing NAG and other small molecules is then passed through an ion-exchange column. nih.gov This step effectively separates NAG from the large excess of glutamate present in the sample. nih.gov Following this separation, the fraction containing NAG can be further processed for quantification. nih.gov IEC is a robust method for the separation of amino acids and their derivatives and can be coupled with post-column derivatization for detection. europa.euscirp.org

To enhance the sensitivity and selectivity of detection, N-acetyl-L-glutamate or its product, glutamate, is often chemically modified through derivatization before or after chromatographic separation. nih.govactascientific.com

Pre-column derivatization involves reacting the analyte with a labeling agent prior to its injection into the HPLC system. A common reagent used for the derivatization of the glutamate resulting from NAG hydrolysis is o-phthaldialdehyde (OPA). nih.govnih.gov OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity. nih.govactascientific.com Other derivatizing agents for amino acids include 2,4-dinitro-1-fluorobenzene (DNFB), which allows for UV detection. nih.govmoca.net.ua

Post-column derivatization occurs after the separation of the analyte on the HPLC column and before it reaches the detector. europa.euactascientific.com This approach avoids the potential for multiple derivative products that can sometimes occur with pre-column derivatization. Ninhydrin is a classic post-column derivatization reagent that reacts with amino acids to produce a colored compound detectable by visible light spectrophotometry. europa.eunih.gov OPA can also be used in post-column derivatization for fluorescence detection. europa.eu

Derivatization StrategyReagentDetection MethodApplication Context
Pre-columno-phthaldialdehyde (OPA)FluorescenceQuantification of glutamate from NAG hydrolysis nih.gov
Pre-column2,4-dinitro-1-fluorobenzene (DNFB)UV AbsorptionQuantification of glutamate and aspartate nih.govresearchgate.net
Post-columnNinhydrinVisible AbsorptionGeneral amino acid analysis europa.eunih.gov
Post-columno-phthaldialdehyde (OPA)FluorescenceQuantification of amino acids in feed europa.eu

The choice of detection method in HPLC is critical for achieving the desired sensitivity and selectivity. For N-acetyl-L-glutamate analysis, both fluorescence and ultraviolet (UV) detection are commonly used, often in conjunction with derivatization. nih.govnih.gov

Fluorescence detection is known for its high sensitivity and selectivity. nih.govsemanticscholar.org After derivatization with a fluorogenic reagent like OPA, the resulting fluorescent derivatives of glutamate (from NAG) can be excited at a specific wavelength and the emitted light is measured at a longer wavelength. nih.govresearchgate.net This method allows for the detection of very low concentrations of the analyte, with detection limits as low as 5 picomoles having been reported for NAG. nih.gov

Ultraviolet (UV) detection is a more universal detection method that measures the absorbance of UV light by the analyte. nih.gov While underivatized N-acetyl-L-glutamate has weak UV absorbance, derivatization with a chromophoric agent like DNFB significantly enhances its detectability. nih.govresearchgate.net The derivatized compound absorbs strongly at a specific wavelength (e.g., 363 nm for DNFB derivatives), allowing for its quantification. nih.govresearchgate.net UV detection is robust and widely applicable, though generally less sensitive than fluorescence detection. nih.gov

Functional Assays based on Enzyme Activation for Biochemical Activity Quantification

Functional assays provide an alternative to chromatographic methods for quantifying N-acetyl-L-glutamate. These assays are based on the specific biochemical activity of NAG as an allosteric activator of a particular enzyme. nih.gov

The primary functional assay for N-acetyl-L-glutamate relies on its essential role as the allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS I), the first enzyme of the urea (B33335) cycle. nih.govcaymanchem.com The activity of CPS I is absolutely dependent on the presence of NAG. researchgate.net Therefore, by measuring the rate of the CPS I-catalyzed reaction, the concentration of NAG in a sample can be determined. nih.gov

In this assay, a sample containing an unknown amount of NAG is added to a reaction mixture containing purified CPS I and its substrates (ammonia, bicarbonate, and ATP). The rate of product formation (carbamoyl phosphate) is then measured. This rate is proportional to the concentration of NAG in the sample, allowing for its quantification by comparison to a standard curve generated with known amounts of NAG. nih.gov This method has been shown to yield results comparable to those obtained with HPLC-based methods. nih.gov

A significant challenge in functional bioassays is the potential for interference from other substances present in biological samples. nih.gov In the context of the CPS I-based assay for N-acetyl-L-glutamate, inhibitory substances have been identified in partially purified liver extracts that can interfere with the measurement of NAG. nih.gov

Research has shown that these inhibitory effects may be due to the presence of certain metals. nih.gov To improve the accuracy of the assay, a crucial step is the removal of these inhibitors. This can be achieved by treating the sample extract with a chelating resin, such as Chelex 100, which binds to and removes the interfering metal ions. nih.gov By incorporating this purification step, accurate measurements of NAG content can be obtained. nih.gov

Mass Spectrometry-based Approaches for Metabolite Profiling and Quantification

Mass spectrometry (MS) has become a primary technology for endogenous metabolite research, offering high sensitivity and the ability to perform comprehensive analyses. scripps.edu Its application in metabolite profiling is well-established, providing a direct reflection of enzymatic activity and allowing for the monitoring of biochemical events. scripps.edu In the context of N-acetyl-L-glutamate (NAG), mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for both profiling and precise quantification in complex biological matrices. scripps.edunih.gov

LC-MS/MS (tandem mass spectrometry) methods are frequently employed for the targeted analysis of N-acetyl-L-glutamate and its related metabolites. frontiersin.org For instance, a method combining liquid chromatography with tandem mass spectrometry has been developed for the evaluation of N-acetyl-L-glutamine (a related compound) and its metabolites, glutamic acid and γ-aminobutyric acid (GABA), in rat blood and brain. frontiersin.org This technique utilizes modes like multiple reaction monitoring (MRM) to achieve high specificity and sensitivity, monitoring specific precursor-to-product ion transitions. frontiersin.org For N-acetyl-L-glutamine, the transition of m/z 189.1→130.0 has been used for quantification. frontiersin.org Such approaches are advantageous over older methods like gas chromatography-mass spectrometry (GC/MS) as they often require simpler sample preparation and can analyze a more diverse range of chemical structures. scripps.edu

Isotope Dilution Mass Spectrometry for Absolute Quantification in Biological Samples

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving accurate and precise absolute quantification of metabolites in biological samples. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample, which then serves as an internal standard. nih.govnih.gov The ratio of the endogenous (unlabeled) analyte to the isotopic (labeled) internal standard is measured by mass spectrometry, allowing for the calculation of the absolute concentration of the endogenous analyte, effectively correcting for sample loss during preparation and variations in instrument response.

In the analysis of N-acetyl-L-glutamate (NAG), stable isotope dilution methods have been successfully applied to determine its concentration in tissues like the human liver. nih.gov One such method employed N-[methyl-2H3]acetyl[15N]glutamate as the internal standard, with analysis performed by gas-liquid chromatography-mass spectrometry (g.l.c.-MS) using selected ion monitoring. nih.gov This approach established baseline concentrations of NAG in human liver tissue, demonstrating significant variability among individuals, which may reflect its regulatory function in ureagenesis. nih.gov

More recent methods utilize Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in conjunction with stable isotope dilution for enhanced sensitivity and specificity. nih.gov A UPLC-MS/MS assay for N-acetylglutamate synthase (NAGS) activity, the enzyme that produces NAG, uses N-acetylglutamic-2,3,3,4,4-d5 acid as the internal standard to quantify the NAG produced. nih.gov This sensitive assay is crucial for diagnosing inherited NAGS deficiency and studying hyperammonemia. nih.gov

The table below summarizes findings from a study that used stable isotope dilution mass spectrometry to quantify N-acetyl-L-glutamate in human liver homogenates. nih.gov

ParameterValue RangeMean ± S.D.
Hepatic N-acetyl-L-glutamate Content (nmol/g wet wt.)6.8 - 59.725.0 ± 13.4
Hepatic N-acetyl-L-glutamate Content (nmol/g of protein)64.6 - 497.6223.2 ± 104.2

Magnetic Resonance Spectroscopy (MRS) for In Vitro and Ex Vivo Metabolite Analysis

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the quantification of metabolites in biological tissues, both in vitro and ex vivo. oup.comnih.gov It functions by detecting the characteristic resonance frequencies of atomic nuclei (most commonly protons, ¹H) within molecules, providing a spectrum where different peaks correspond to different metabolites. radiopaedia.org While MRS has lower sensitivity compared to mass spectrometry, it provides valuable biochemical information from intact samples without requiring extensive preparation. nih.gov

In the context of glutamate-related compounds, ¹H-MRS is challenged by spectral overlap, as many key metabolites resonate at similar frequencies. oup.compurdue.edu For example, the N-acetyl group of N-acetylaspartate (NAA) at 2.02 ppm can overlap with signals from glutamate and N-acetylaspartylglutamate (NAAG) at 2.04 ppm. oup.comnih.gov Advanced MRS techniques, such as TE-averaged PRESS (Point-RESolved Spectroscopy), have been developed to overcome these challenges by editing the spectrum to resolve overlapping signals. oup.comnih.gov This method can significantly reduce interfering signals, enabling the unobstructed detection and quantification of metabolites like glutamate and related compounds. oup.comnih.gov

Research has utilized these advanced MRS methods to quantify NAAG in the human brain, differentiating its signal from the much more abundant NAA. nih.gov By fitting the deconvoluted spectra, researchers can determine the ratio of NAAG to NAA in different brain regions, such as gray and white matter. nih.gov These quantitative measurements are crucial for studying the role of such metabolites in neurological health and disease. nih.govwikipedia.org

The following table presents data from a study using TE-averaged PRESS spectroscopy at 3 Tesla to quantify N-acetyl-aspartyl-glutamate (NAAG) levels relative to N-acetylaspartate (NAA) in different brain tissues of healthy volunteers. nih.gov

Brain RegionVoxel TypeNumber of Subjects (n)NAAG/NAA Ratio (Mean ± S.D.)
Anterior CingulateGray Matter Dominated80.11 ± 0.02
Frontal LobeWhite Matter Dominated120.18 ± 0.02

Evolutionary and Comparative Biochemical Perspectives

Diversification of N-Acetylglutamate Synthase (NAGS) Across Prokaryotic and Eukaryotic Organisms

N-acetylglutamate synthase (NAGS) is a crucial enzyme responsible for the synthesis of N-acetyl-L-glutamate (NAG) from L-glutamate and acetyl-CoA. wikipedia.org While the fundamental reaction catalyzed by NAGS is conserved, the enzyme exhibits remarkable diversity in its structure, function, and regulation across different domains of life. wikipedia.org

In most prokaryotes and lower eukaryotes, NAGS plays a role in the cyclic ornithine production pathway, replenishing NAG reserves as needed. wikipedia.org However, in some bacteria and plants, it catalyzes the first committed step in a linear arginine biosynthesis pathway. wikipedia.org The protein sequences of NAGS show significant divergence between prokaryotes and eukaryotes, with sequence identity often below 30%. wikipedia.org

A key distinction lies in the allosteric regulation by L-arginine. In microorganisms and plants, NAGS is subject to feedback inhibition by arginine, a logical regulatory mechanism for an amino acid biosynthetic pathway. nih.govnih.govportlandpress.com Conversely, in vertebrates, arginine acts as an activator of NAGS. nih.govnih.govportlandpress.comreddit.com This switch in regulation reflects the different metabolic role of NAG in these organisms. reddit.com

Structurally, NAGS enzymes are typically two-domain proteins, possessing an N-terminal amino acid kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain. mdpi.comnih.gov The catalytic activity resides in the NAT domain, while the AAK domain is involved in arginine binding and regulation. mdpi.comnih.gov In some bacteria, a bifunctional enzyme has been identified that catalyzes both the synthesis of NAG (NAGS activity) and its subsequent phosphorylation (N-acetylglutamate kinase or NAGK activity). mdpi.comresearchgate.net Interestingly, these bifunctional enzymes share higher sequence similarity with vertebrate NAGS than with the classical monofunctional bacterial NAGS. mdpi.comresearchgate.net Mammalian NAGS also contains an additional N-terminal variable segment that may be involved in interactions with other mitochondrial proteins. mdpi.com

FeatureProkaryotic/Plant NAGSVertebrate NAGS
Primary Role Arginine biosynthesis intermediateUrea (B33335) cycle cofactor synthesis
Regulation by Arginine InhibitionActivation
Genetic Diversity High, includes monofunctional and bifunctional (NAGS/K) formsLess diverse, monofunctional
Sequence Identity Low similarity to eukaryotic NAGS (<30%)Higher similarity to certain bifunctional bacterial NAGS/K
Pathway Context Linear or cyclic arginine synthesisUrea cycle

Evolution of N-Acetyl-L-Glutamate's Role from Arginine Biosynthesis to Urea Cycle Cofactor

The metabolic function of N-acetyl-L-glutamate has undergone a significant evolutionary transformation. In prokaryotes, lower eukaryotes, and plants, NAG is the first intermediate in the multi-step pathway for arginine biosynthesis. nih.govnih.govportlandpress.com The acetylation of glutamate (B1630785) at the start of this pathway is crucial as it prevents the spontaneous cyclization of downstream intermediates, thereby separating the arginine and proline biosynthetic pathways. mdpi.comresearchgate.net

The transition to a terrestrial environment and the need to detoxify ammonia (B1221849) in ureotelic vertebrates led to the evolution of the urea cycle. The urea cycle in mammals is understood to have evolved from the arginine biosynthesis pathway found in microbes, with six enzymes and their substrates being common to both pathways. nih.gov In this new metabolic context, NAG acquired a novel role as an essential allosteric cofactor for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. nih.govnih.govportlandpress.comnih.gov CPSI is inactive in the absence of NAG. wikipedia.org

This functional shift is mirrored by a change in the regulation of NAGS. The ancestral feedback inhibition of NAGS by arginine, which is logical for controlling arginine production, was inverted. nih.gov In ureotelic organisms, high levels of arginine signal an excess of amino acids and, consequently, a high level of ammonia that needs to be detoxified. reddit.com Therefore, the activation of NAGS by arginine leads to increased NAG production, which in turn activates CPSI and enhances the flux through the urea cycle to remove toxic ammonia. wikipedia.orgreddit.com The evolutionary journey of NAG from a biosynthetic intermediate to a critical regulator of nitrogen waste disposal represents a key biochemical adaptation. wikipedia.org

Conservation of PII-NAGK Interaction Across Domains of Life and its Implications

The interaction between the signal transduction protein PII and N-acetyl-L-glutamate kinase (NAGK), the enzyme that phosphorylates NAG in the arginine biosynthesis pathway, is a highly conserved regulatory mechanism. nih.govresearchgate.net PII proteins are among the most conserved signal transducers, found in bacteria, archaea, and plants, where they play a central role in coordinating carbon and nitrogen metabolism. nih.gov

In organisms that perform oxygenic photosynthesis, such as cyanobacteria and plants, PII regulates arginine biosynthesis by forming a complex with NAGK. nih.govpnas.orgasm.org This interaction relieves the feedback inhibition of NAGK by arginine. researchgate.netasm.org When nitrogen is abundant, photosynthetic organisms can store it in the form of arginine; the PII-NAGK interaction facilitates this by overriding the normal feedback control. pnas.org

The structural basis of this interaction has been elucidated, showing that two PII trimers sandwich a hexameric NAGK. pnas.org The binding of PII stabilizes an active conformation of NAGK that has a low affinity for the inhibitor, arginine. pnas.org This regulatory interaction appears to be ancient, with phylogenetic analyses suggesting its conservation throughout the evolution of cyanobacteria and the chloroplasts of eukaryotic algae and plants. nih.gov The high degree of conservation is further demonstrated by the finding that PII and NAGK from the cyanobacterium Synechococcus elongatus can functionally substitute for their counterparts in the higher plant Arabidopsis thaliana in vitro. researchgate.net

While the core interaction is conserved, its regulation by effector molecules can vary. For instance, in cyanobacteria, the formation of the PII-NAGK complex is antagonized by 2-oxoglutarate, whereas in green algae and land plants, it is sensitive to glutamine levels. nih.gov The PII-NAGK interaction has also been identified in non-photosynthetic microorganisms like Corynebacterium glutamicum, indicating its broad significance in regulating amino acid biosynthesis. asm.org This conserved interaction underscores a fundamental mechanism for integrating signals of cellular nitrogen and carbon status with the metabolic flux of amino acid biosynthesis across diverse life forms.

Organism GroupKey Features of PII-NAGK InteractionImplication
Cyanobacteria PII relieves arginine feedback inhibition of NAGK; complex formation is antagonized by 2-oxoglutarate.Links arginine (nitrogen storage) synthesis to the carbon/nitrogen balance.
Plants & Green Algae Conserved PII-NAGK complex formation; regulation is sensitive to glutamine levels.Adaptation of the regulatory signal to the specific metabolic context of the plant cell.
Non-photosynthetic Bacteria PII (GlnK) interacts with NAGK to alleviate arginine feedback inhibition.Demonstrates the broad conservation of this regulatory mechanism beyond photosynthetic organisms.

Interdisciplinary Research Avenues

Development of Advanced Analytical Techniques for Complex Biological Matrices

The accurate quantification of N-acetyl-L-glutamate and related metabolites in complex biological matrices such as tissue, blood, and cerebrospinal fluid is essential for metabolic research. nih.gov The complexity of these samples, which contain numerous potentially interfering compounds, necessitates the development of highly sensitive and specific analytical methods. nih.govjapsonline.com

High-Performance Liquid Chromatography (HPLC) has been a foundational technique. One established HPLC method for NAG determination in tissue extracts involves initial separation from glutamate (B1630785) by ion exchange, followed by enzymatic deacylation. nih.gov The resulting glutamate is then derivatized with o-phthaldialdehyde (OPA), separated on a C18 reverse-phase column, and quantified using fluorescence detection. nih.gov This method is highly specific and sensitive, with a detection limit as low as 5 picomoles, making it suitable for small samples like needle biopsies. nih.gov

More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and specificity. japsonline.comfrontiersin.org An LC-MS/MS method developed for a related compound, N-acetylglutamine, and its metabolites in rat blood and brain illustrates the power of this technique. frontiersin.org This approach utilizes a C18 column for separation and a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. frontiersin.org MRM allows for precise quantification by monitoring a specific precursor-to-product ion transition, minimizing interference from the biological matrix. frontiersin.org The use of an electrospray ionization (ESI) source is common for such analyses. frontiersin.org

Other advanced techniques used for the analysis of related metabolites include:

Capillary Electrophoresis (CE): Often coupled with mass spectrometry, CE offers high separation efficiency for charged molecules like amino acids and their derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, proton (¹H) and carbon-13 (¹³C) NMR can also be used for quantitative analysis of metabolites in biological samples without the need for chromatographic separation. wikipedia.org

Biosensors: Electrochemical and optical biosensors that immobilize enzymes like L-glutamate oxidase have been developed for the rapid detection of glutamate, the precursor and hydrolysis product of NAG. akjournals.com

Table 2: Comparison of Analytical Techniques for N-acetyl-L-glutamate and Related Compounds

Technique Principle Sample Preparation Detection Limit Advantages Reference
HPLC with Fluorescence Detection Chromatographic separation followed by pre-column derivatization and fluorescence measurement. Ion exchange, enzymatic hydrolysis, derivatization. ~5 pmol High specificity, good sensitivity. nih.gov
LC-MS/MS Chromatographic separation coupled with mass analysis of specific precursor-product ion transitions (MRM). Protein precipitation, extraction. Low nmol to pmol range High sensitivity and specificity, suitable for complex matrices. frontiersin.org
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and concentration. Minimal, often requires only filtration and buffering. µmol to mmol range Non-destructive, provides structural information, minimal sample preparation. wikipedia.org

Computational Design of Enzyme Modulators Targeting N-Acetyl-L-Glutamate Pathways for Basic Research

Computational, or in silico, methods are becoming indispensable for designing novel molecules that can modulate the activity of enzymes for research purposes. escholarship.orgacs.org For the N-acetyl-L-glutamate pathway, the primary target is N-acetylglutamate synthase (NAGS), the enzyme that catalyzes the formation of NAG from L-glutamate and acetyl-CoA. wikipedia.org Designing specific inhibitors or activators of NAGS is crucial for studying its role in metabolism and disease.

The process of computational modulator design begins with a thorough understanding of the target enzyme's three-dimensional structure. nih.govresearchgate.net The crystal structures of NAGS from various organisms have been determined, revealing a two-domain structure: an N-terminal amino acid kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain where the catalytic site is located. researchgate.netmdpi.com

Computational approaches used in modulator design include:

Homology Modeling: When an experimental structure is unavailable, a 3D model of the target enzyme can be built based on the known structures of related proteins. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a potential modulator when bound to the enzyme's active or allosteric site. nih.gov Virtual screening of large chemical libraries using docking can identify promising hit compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-ligand complex over time. researchgate.netnih.gov This provides insights into the stability of the binding and can reveal conformational changes in the enzyme induced by the modulator. escholarship.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a highly accurate description of the chemical reactions within the enzyme's active site, which is critical for understanding the mechanism of catalysis and inhibition. nih.govresearchgate.net

These computational tools have been successfully applied to design modulators for related targets, such as metabotropic glutamate receptors, where both positive and negative allosteric modulators have been developed using pharmacophore modeling and virtual screening. nih.govresearchgate.net For NAGS, computer modeling has already been used to elucidate its catalytic mechanism, which involves a direct attack of glutamate's amino group on the acetyl-CoA carbonyl carbon. nih.govmdpi.com This detailed mechanistic understanding, combined with structural data, provides a solid foundation for the rational, in silico design of specific NAGS modulators to be used as chemical probes in basic research. maastrichtuniversity.nlnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Dilithium N-acetyl-L-glutamate (NAG) in laboratory settings?

  • Methodological Guidance : Synthesis typically involves acetylation of L-glutamate followed by lithium salt formation. Critical parameters include pH control (6.5–7.5) to stabilize the dilithium form and temperature regulation during lyophilization to prevent degradation. Purity validation requires HPLC with UV detection at 210 nm, as described for related acetylated amino acids . Storage at -20°C in anhydrous conditions is essential to avoid hydrolysis.

Q. How does NAG function as an allosteric activator in the urea cycle, and what experimental assays validate this role?

  • Mechanistic Insight : NAG activates carbamyl phosphate synthetase 1 (CPS1), a rate-limiting enzyme in the urea cycle. In vitro assays involve recombinant CPS1 incubated with varying NAG concentrations (0.1–10 mM) to measure ammonia-dependent ATP consumption via spectrophotometry. Structural studies (e.g., X-ray crystallography) confirm NAG binding to the allosteric domain of CPS1, with a dissociation constant (Kd) of ~2.5 µM .

Q. What analytical techniques are recommended for quantifying NAG in biological samples?

  • Best Practices : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C₅-NAG) for high specificity. Chromatographic separation on a C18 column with 0.1% formic acid in water/acetonitrile gradients achieves baseline resolution from interfering metabolites. Limit of quantification (LOQ) should be validated below 10 nM for low-abundance samples like plasma or mitochondrial extracts .

Advanced Research Questions

Q. How can structural discrepancies in NAG binding sites across enzyme isoforms be resolved?

  • Experimental Design : Comparative crystallography of CPS1 orthologs (e.g., human vs. bacterial) under varying ligand saturation states identifies conserved residues critical for NAG binding. Molecular dynamics simulations (MD) over 100-ns trajectories reveal conformational flexibility in the allosteric domain, explaining species-specific activation thresholds . Mutagenesis of key residues (e.g., Arg⁴⁵⁶ in human CPS1) followed by enzyme kinetics assays validates computational predictions.

Q. What mechanisms underlie contradictory reports of NAG metabolite levels in disease states (e.g., elevated in nephrolithiasis vs. decreased in liver cirrhosis)?

  • Data Reconciliation : Integrate multi-omics datasets (metabolomics, transcriptomics) to contextualize NAG fluctuations. For example, in nephrolithiasis, increased NAG-5-semialdehyde (PubChem ID 192878) correlates with hyperammonemia-driven compensatory urea cycle activation . In cirrhosis, impaired mitochondrial NAG synthase (NAGS) expression reduces NAG synthesis, as shown via qPCR and immunohistochemistry of liver biopsies .

Q. What strategies optimize NAG stability in long-term in vivo studies?

  • Formulation Advances : Encapsulation in pH-responsive nanoparticles (e.g., Eudragit® L100-55) protects NAG from gastric degradation. Pharmacokinetic profiling in murine models shows a 3.8-fold increase in bioavailability compared to free NAG. Stability testing under accelerated conditions (40°C/75% RH for 6 months) confirms <5% degradation .

Methodological Notes

  • Crystallography : Co-crystallize CPS1 with NAG in 20% PEG 3350, 0.2 M ammonium sulfate, pH 7.0. Diffraction data collection at 1.8 Å resolution on a synchrotron source ensures high-quality electron density maps .
  • Metabolic Profiling : Pair targeted LC-MS/MS with untargeted NMR (600 MHz, ¹H) to capture both quantitative and systemic metabolic shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.